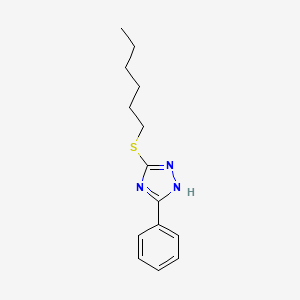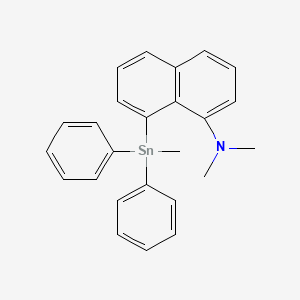
1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- is a complex organic compound that belongs to the class of naphthalenamines This compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a methyldiphenylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylamine with dimethylamine under specific conditions to form N,N-dimethyl-1-naphthylamine. This intermediate is then subjected to a stannylation reaction using methyldiphenylstannane to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or stannyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of halogenated naphthalenes or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the stannyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine, N,N-dimethyl-: Lacks the stannyl group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-1-naphthylamine: Similar structure but without the stannyl substitution.
Dimethyl-α-naphthylamine: Another related compound with different substitution patterns.
Uniqueness
1-Naphthalenamine, N,N-dimethyl-8-(methyldiphenylstannyl)- is unique due to the presence of both dimethylamino and stannyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
133071-19-9 |
|---|---|
Molekularformel |
C25H25NSn |
Molekulargewicht |
458.2 g/mol |
IUPAC-Name |
N,N-dimethyl-8-[methyl(diphenyl)stannyl]naphthalen-1-amine |
InChI |
InChI=1S/C12H12N.2C6H5.CH3.Sn/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12;2*1-2-4-6-5-3-1;;/h3-7,9H,1-2H3;2*1-5H;1H3; |
InChI-Schlüssel |
WXTHUTBRDAZKMV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[Sn](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


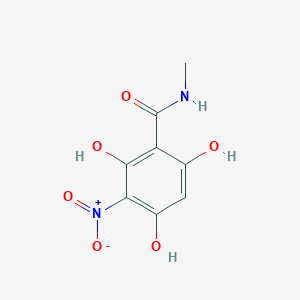
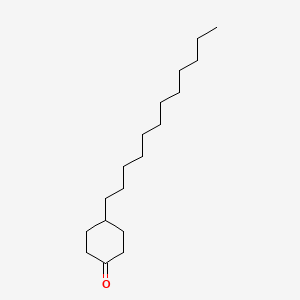
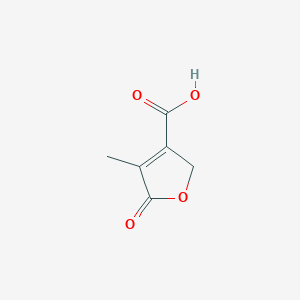
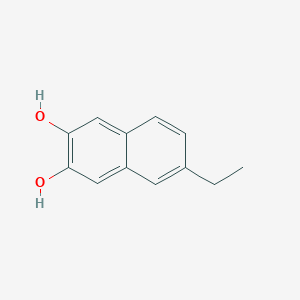
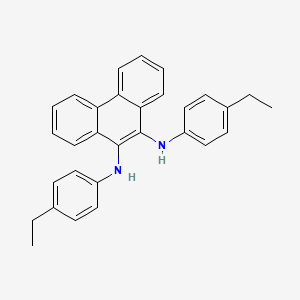
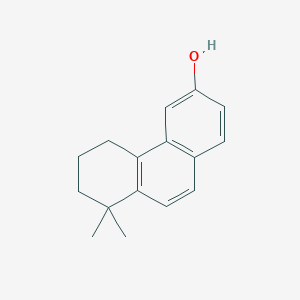
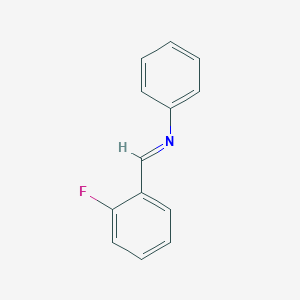
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
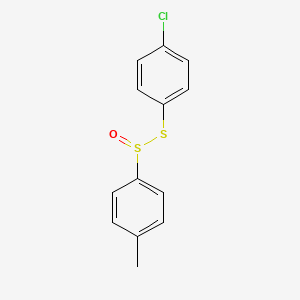
![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
